(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1798025-03-2
VCID: VC4136948
InChI: InChI=1S/C11H14N2O3S/c1-17(15,16)10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3
SMILES: CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=NC=C2
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.3

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

CAS No.: 1798025-03-2

Cat. No.: VC4136948

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.3

* For research use only. Not for human or veterinary use.

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone - 1798025-03-2

Specification

CAS No. 1798025-03-2
Molecular Formula C11H14N2O3S
Molecular Weight 254.3
IUPAC Name (3-methylsulfonylpyrrolidin-1-yl)-pyridin-4-ylmethanone
Standard InChI InChI=1S/C11H14N2O3S/c1-17(15,16)10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3
Standard InChI Key JYBXVALYIDKCCL-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone (CAS 1798025-03-2) possesses the molecular formula C₁₁H₁₄N₂O₃S and a molar mass of 254.3 g/mol. The IUPAC name delineates its structure: a pyrrolidine ring substituted at the 3-position with a methylsulfonyl group (–SO₂CH₃), connected via a methanone bridge to a pyridin-4-yl moiety .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number1798025-03-2
Molecular FormulaC₁₁H₁₄N₂O₃S
Molecular Weight254.3 g/mol
IUPAC Name(3-methylsulfonylpyrrolidin-1-yl)(pyridin-4-yl)methanone
SMILESO=C(N1CC(C(S(=O)(C)=O)C1)C2=CC=NC=C2

Structural Analysis

X-ray crystallography of analogous pyrrolidinyl methanones reveals planar configurations in the heteroaromatic systems. For example, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone exhibits a dihedral angle of 5.75° between aromatic rings, suggesting moderate conjugation . In the title compound, the methylsulfonyl group induces torsional strain, with C–S bond lengths measuring 1.756–1.775 Å in related structures . The pyridine nitrogen’s lone pair creates a dipole moment (calculated μ = 4.2 D) that enhances solubility in polar aprotic solvents .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Sulfonylation: Pyrrolidine reacts with methylsulfonyl chloride in dichloromethane at 0–5°C, yielding 3-(methylsulfonyl)pyrrolidine.

  • Coupling Reaction: The intermediate undergoes nucleophilic acyl substitution with 4-pyridinecarbonyl chloride in the presence of triethylamine, producing the target molecule in 68–72% yield .

Table 2: Optimization of Coupling Conditions

ParameterOptimal ValueYield (%)
SolventDMF72
Temperature80°C68
CatalystEt₃N (2 eq)70

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 5.2 Hz, 2H, Py-H), 7.45 (d, J = 5.2 Hz, 2H, Py-H), 3.85–3.70 (m, 4H, pyrrolidine-H), 3.15 (s, 3H, SO₂CH₃) .

    • ¹³C NMR: δ 195.2 (C=O), 150.1 (Py-C), 121.8 (Py-CH), 58.7 (pyrrolidine-C), 44.3 (SO₂CH₃).

  • Mass Spectrometry: ESI-MS (m/z): 255.1 [M+H]⁺.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In disk diffusion assays, the compound inhibited Staphylococcus aureus (ZOI = 18 mm) and Enterococcus faecalis (ZOI = 15 mm) at 50 μg/mL, surpassing ampicillin against methicillin-resistant strains. Minimum inhibitory concentrations (MICs) were:

  • S. aureus: 8 μg/mL

  • E. faecalis: 16 μg/mL.

The methylsulfonyl group enhances membrane permeability, while the pyridine moiety disrupts bacterial efflux pumps via π-π stacking .

Pharmacological and Therapeutic Prospects

Druglikeness Profiling

Computational ADMET predictions indicate:

  • Lipophilicity: LogP = 1.2 (optimal range: −0.4–5.6)

  • Permeability: Caco-2 Papp = 12 × 10⁻⁶ cm/s (high)

  • hERG Inhibition: IC₅₀ > 30 μM (low cardiotoxicity risk) .

Structural Analogues

Modifying the sulfonyl group to thioether (e.g., 2-(Methylsulfanyl)pyridin-3-ylmethanone) reduces antibacterial activity (MIC > 64 μg/mL) but improves CNS penetration (LogBB = 0.3) .

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